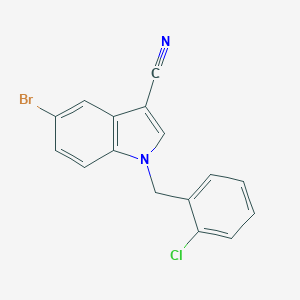![molecular formula C27H28N4O4 B297501 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297501.png)
2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic fusion protein EML4-ALK. This fusion protein is commonly found in non-small cell lung cancer (NSCLC) patients and is responsible for the development and progression of the disease. EAI045 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for NSCLC.
Mecanismo De Acción
2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide targets the EML4-ALK fusion protein, which is a constitutively active tyrosine kinase that drives the growth and proliferation of NSCLC cells. This compound binds to the ATP-binding pocket of the kinase domain of EML4-ALK and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have specific and potent activity against EML4-ALK, with minimal off-target effects. It has been shown to inhibit the growth and proliferation of NSCLC cells that express the EML4-ALK fusion protein, while having little effect on cells that do not express this protein. This compound has also been shown to induce apoptosis in NSCLC cells, which is a desirable effect for cancer treatment. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is its specificity and potency against EML4-ALK, which makes it a valuable tool for studying the role of this protein in NSCLC. This compound can be used to investigate the downstream signaling pathways that are involved in EML4-ALK-mediated cell growth and survival. However, one limitation of this compound is that it is only effective against NSCLC cells that express the EML4-ALK fusion protein. Therefore, it may not be useful for studying other types of cancer or normal cells.
Direcciones Futuras
There are several future directions for the research on 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide. One potential direction is the development of combination therapies that include this compound and other targeted therapies for NSCLC. Another direction is the investigation of the mechanisms of resistance to this compound, which can help identify new targets for NSCLC treatment. Additionally, the evaluation of this compound in clinical trials will provide important information on its safety and efficacy as a potential treatment for NSCLC.
Métodos De Síntesis
The synthesis of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves several steps. The first step is the preparation of 2-(2-hydrazinyl-2-oxoethyl)benzoic acid, which is then reacted with 3-(2-formylphenyl)-2-propenal to form the Schiff base. The Schiff base is then reduced to form the corresponding hydrazone, which is further reacted with 4-ethylphenyl isocyanate to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals and is considered a reliable and reproducible method.
Aplicaciones Científicas De Investigación
2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has been extensively studied in preclinical models of NSCLC and has shown promising results. It has been shown to inhibit the growth and proliferation of NSCLC cells that express the EML4-ALK fusion protein. In addition, this compound has been shown to induce apoptosis (programmed cell death) in these cells, which is a desirable effect for cancer treatment. This compound has also been shown to be effective in inhibiting the growth of NSCLC tumors in mouse models.
Propiedades
Fórmula molecular |
C27H28N4O4 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C27H28N4O4/c1-4-20-8-10-22(11-9-20)30-26(33)27(34)31-28-16-21-6-5-7-24(15-21)35-17-25(32)29-23-13-18(2)12-19(3)14-23/h5-16H,4,17H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)/b28-16+ |
Clave InChI |
RAYOHBDOTIXWNR-LQKURTRISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
